N,N-diethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Description
N,N-diethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide is an organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a benzamide moiety, which is an amide derivative of benzoic acid. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Properties
IUPAC Name |
N,N-diethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-23(5-2)20(24)17-9-7-6-8-16(17)19-21-18(22-25-19)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSLNPJUCFEATA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide typically involves the reaction of 4-methylbenzonitrile with diethylamine and a suitable oxidizing agent to form the oxadiazole ring. The reaction conditions often require the use of a solvent such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor, where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxides, amine derivatives, and substituted benzamides. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .
Scientific Research Applications
N,N-diethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-diethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide include:
- N,N-diethyl-3-methylbenzamide
- N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
- Benzamide derivatives with different substituents on the benzene ring .
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the oxadiazole ring and the diethylamine group makes it a versatile compound with a wide range of applications in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
